TAK-960 hydrochloride is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of mitosis. PLK1 is often overexpressed in various cancers, making it an attractive target for anticancer therapies. TAK-960 has demonstrated significant efficacy in inhibiting the proliferation of various cancer cell lines and tumor growth in multiple human cancer xenograft models. It is currently under clinical evaluation for its potential use in cancer treatment, either as a monotherapy or in combination with other chemotherapeutic agents .
TAK-960 hydrochloride is classified as a small molecule drug with the chemical formula and a molecular weight of approximately 598.07 g/mol. The compound is identified by the CAS number 2108449-45-0. It belongs to the category of PLK1 inhibitors, which are designed to interfere with the function of polo-like kinases involved in cell cycle regulation .
The synthesis of TAK-960 hydrochloride involves multiple steps starting from appropriate precursors. Key synthetic routes typically include:
TAK-960 hydrochloride features a complex molecular structure characterized by several functional groups that contribute to its activity as a PLK1 inhibitor. The structural formula includes:
The three-dimensional conformation allows effective binding to the active site of PLK1, which is essential for its inhibitory action .
TAK-960 hydrochloride primarily undergoes substitution reactions due to its functional groups. Key aspects include:
The mechanism by which TAK-960 exerts its effects involves:
In preclinical studies, TAK-960 has shown significant antitumor activity against various cancer models, including those resistant to standard therapies .
TAK-960 hydrochloride possesses several notable physical and chemical properties:
The precise interactions within biochemical pathways are still being explored to fully understand its pharmacokinetics and dynamics .
TAK-960 hydrochloride has several applications in scientific research:
Polo-Like Kinase 1 (Polo-Like Kinase 1) is a serine/threonine protein kinase serving as a master regulator of mitotic progression. Its functions encompass centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. Polo-Like Kinase 1 is frequently overexpressed in diverse human malignancies—including colorectal carcinoma, non-small cell lung carcinoma, breast adenocarcinoma, and acute myeloid leukemia—where elevated expression correlates strongly with advanced tumor grade, metastasis, and poor clinical prognosis [8] [10]. Crucially, Polo-Like Kinase 1 exhibits oncogenic properties by enabling cancer cells to override DNA damage checkpoints and suppress tumor suppressor pathways (notably the tumor protein p53 pathway), thereby promoting genomic instability and uncontrolled proliferation [4] [8].
Unlike normal cells, many cancer types display "Polo-Like Kinase 1 addiction," wherein their survival becomes exceptionally dependent on elevated Polo-Like Kinase 1 activity to manage aberrant mitosis. This dependency creates a therapeutic window: Polo-Like Kinase 1 inhibition induces mitotic catastrophe and apoptosis preferentially in malignant cells while sparing non-dividing healthy cells [2] [8]. Preclinical studies confirmed that Polo-Like Kinase 1 knockdown or inhibition profoundly reduces viability in tumor models with minimal effects on normal tissues, validating it as a high-value oncology target [1] [10].
Table 1: Association of Polo-Like Kinase 1 Overexpression with Cancer Types and Clinical Outcomes
Cancer Type | Overexpression Frequency | Correlation with Prognosis |
---|---|---|
Colorectal adenocarcinoma | 60-80% | Reduced overall survival |
Non-small cell lung carcinoma | 70-85% | Advanced stage, metastasis |
Triple-negative breast carcinoma | ~65% | Shorter relapse-free survival |
Acute myeloid leukemia | 50-70% | Lower complete remission rates |
Glioblastoma multiforme | >80% | Increased tumor grade and recurrence |
TAK-960 hydrochloride (chemical name: 4-[(9-Cyclopentyl-7,7-difluoro-6,7,8,9-tetrahydro-5-methyl-6-oxo-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride) emerged from systematic structure-based optimization of a pyrimidodiazepinone chemical series. Initial leads were identified using computational modeling of the adenosine triphosphate-binding pocket within the Polo-Like Kinase 1 kinase domain. X-ray crystallography revealed critical hydrogen bonding interactions between the scaffold’s diazepinone core and the kinase hinge region (Cys133), alongside hydrophobic interactions with Leu59 and Leu130 [1] [7].
Lead optimization focused on enhancing potency, selectivity, and pharmacokinetic properties:
Table 2: Key Structural Components of TAK-960 Hydrochloride and Their Roles
Structural Element | Role in Drug Design |
---|---|
Pyrimidodiazepinone core | Forms hydrogen bonds with hinge residue Cys133; anchors compound in adenosine triphosphate-binding pocket |
C9 Cyclopentyl group | Enhances hydrophobic interactions with Leu59/Leu130; increases potency |
C7 Difluoro substituents | Stabilizes bioactive conformation; improves metabolic stability |
2-Fluoro-5-methoxybenzamide side chain | Optimizes solubility and oral absorption; contributes to Polo-Like Kinase 1 selectivity |
N-(1-Methylpiperidin-4-yl) group | Reduces human Ether-à-go-go-Related Gene inhibition; mitigates cardiotoxicity risk |
TAK-960 hydrochloride underwent rigorous preclinical evaluation to establish its pharmacological profile. Cellular efficacy was assessed across 55 human tumor cell lines, demonstrating potent anti-proliferative activity with half-maximal effective concentration values ranging from 8.4 to 46.9 nanomolar. Crucially, its activity was independent of tumor protein p53, Kirsten rat sarcoma viral oncogene homolog, or multidrug resistance protein 1 status—addressing major resistance mechanisms seen with conventional chemotherapies [2] [4]. Mechanistically, TAK-960 treatment induced:
Table 3: In Vitro Anti-Proliferative Activity of TAK-960 Hydrochloride Across Cancer Cell Lines
Cancer Type | Cell Line Models | Mean Half-Maximal Effective Concentration (nanomolar) | Key Genetic Background |
---|---|---|---|
Colorectal adenocarcinoma | HT-29, HCT116, DLD1 | 9.2 – 15.6 | Tumor protein p53 mutant/wild-type, Kirsten rat sarcoma viral oncogene homolog mutant |
Non-small cell lung carcinoma | A549, NCI-H460 | 8.4 – 22.3 | Tumor protein p53 deficient |
Leukemia | MV4-11, HL60 | 12.7 – 46.9 | Mixed lineage leukemia-FMS-like tyrosine kinase 3 internal tandem duplication |
Breast adenocarcinoma | MDA-MB-231, BT-474 | 18.5 – 37.8 | Human epidermal growth factor receptor 2 positive/triple-negative |
Ovarian adenocarcinoma | SK-OV-3, OVCAR-3 | 14.9 – 41.2 | Multidrug resistance protein 1 overexpressing |
In vivo efficacy was demonstrated in multiple xenograft models. Oral administration (30 milligrams per kilogram once daily) significantly suppressed tumor growth in HT-29 colorectal and multidrug resistance protein 1-overexpressing models. Biomarker studies confirmed target engagement, with phosphorylated histone H3 levels increasing ≥3-fold in tumors within 6 hours post-dose [2] [4]. Patient-derived xenograft models of colorectal adenocarcinoma showed heterogeneous responses, with 33% (6/18) achieving deep regression (Tumor Growth Inhibition Index <20%), supporting further investigation in genetically defined subsets [4]. Combination studies revealed additive effects with cetuximab (epidermal growth factor receptor inhibitor) or irinotecan (topoisomerase inhibitor), suggesting potential clinical synergy [4].
These comprehensive data—validating potent, selective Polo-Like Kinase 1 inhibition, broad antitumor activity, oral bioavailability, and manageable preclinical safety—supported the selection of TAK-960 hydrochloride as a clinical development candidate for advanced solid malignancies [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7